Cas no 105955-01-9 (Caffeic Acid Phenethyl Amide)

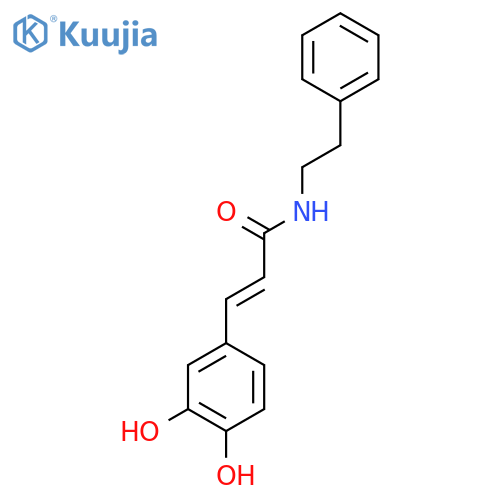

Caffeic Acid Phenethyl Amide structure

商品名:Caffeic Acid Phenethyl Amide

Caffeic Acid Phenethyl Amide 化学的及び物理的性質

名前と識別子

-

- 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

- CTK0G4300

- N-caffeoyl-2-phenylethylamine

- AGN-PC-0086JX

- N-(caffeoyl)phenethylamine

- 2-Propenamide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-

- ACMC-1C3E4

- 3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide

- Caffeic Acid Phenethyl Amide

- KS370G

- 3-(3,4-Dihydroxy-phenyl)-N-phenethyl-acrylamide

- 3,4-Dihydroxy-N-[2-phenylethyl]cinnamamide

- KS 370G

- BDBM50429750

- N-Phenethyl-3,4-dihydroxybenzeneacrylamide

- KS 370G, >=98% (HPLC)

- (E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

- DTXSID50709975

- SCHEMBL16382860

- 105955-01-9

- (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide

- N-trans-Caffeoyl phenethylamine

- HY-114683

- CS-0063781

- TS-08375

- CHEMBL67498

- 103188-47-2

- (E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide

- 2-Propenamide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-, (2E)-

- (2E)-3-(3,4-DIHYDROXYPHENYL)-N-(2-PHENYLETHYL)PROP-2-ENAMIDE

- (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide

- CAFFEOL-.BETA.-PHENETHYLAMINE

- DA-54691

- BTT4WXT3J9

- AKOS040745953

- DTXSID101030308

- UNII-BTT4WXT3J9

- 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-

- SCHEMBL18385862

- Caffeol-beta-phenethylamine

- Z1625092019

-

- インチ: 1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+

- InChIKey: QOWABIXYAFJMQE-VQHVLOKHSA-N

- ほほえんだ: O=C(/C=C/C1C=CC(=C(C=1)O)O)NCCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 283.12084340 g/mol

- どういたいしつりょう: 283.12084340 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6

- 疎水性パラメータ計算基準値(XlogP): 2.7

- ぶんしりょう: 283.32

じっけんとくせい

- 色と性状: Solid powder

Caffeic Acid Phenethyl Amide セキュリティ情報

- シグナルワード:Warning

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:2-8°C

Caffeic Acid Phenethyl Amide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-114683-25mg |

KS370G |

105955-01-9 | 99.71% | 25mg |

¥2500 | 2024-07-24 | |

| MedChemExpress | HY-114683-5mg |

KS370G |

105955-01-9 | 99.71% | 5mg |

¥750 | 2024-07-24 | |

| MedChemExpress | HY-114683-50mg |

KS370G |

105955-01-9 | 99.71% | 50mg |

¥4000 | 2024-07-24 | |

| 1PlusChem | 1P009TLM-50mg |

2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |

105955-01-9 | 97% | 50mg |

$625.00 | 2023-12-26 | |

| 1PlusChem | 1P009TLM-5mg |

2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |

105955-01-9 | 97% | 5mg |

$143.00 | 2023-12-26 | |

| 1PlusChem | 1P009TLM-25mg |

2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |

105955-01-9 | 97% | 25mg |

$393.00 | 2023-12-26 | |

| 1PlusChem | 1P009TLM-10mg |

2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |

105955-01-9 | 97% | 10mg |

$214.00 | 2023-12-26 | |

| MedChemExpress | HY-114683-10mg |

KS370G |

105955-01-9 | 99.71% | 10mg |

¥1250 | 2024-07-24 |

Caffeic Acid Phenethyl Amide 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

105955-01-9 (Caffeic Acid Phenethyl Amide) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

atkchemica

(CAS:105955-01-9)Caffeic Acid Phenethyl Amide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ